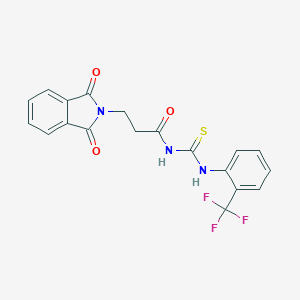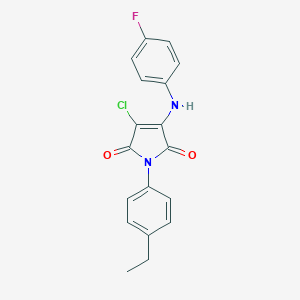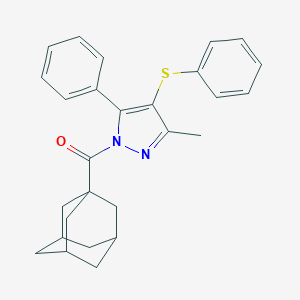
N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide” is a chemical compound with the molecular formula C23H19NO4S . It is known for its potential suitability for metal-catalyzed C-H bond functionalization reactions .
Synthesis Analysis
The synthesis of “N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide” involves reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone .Molecular Structure Analysis
The molecular structure of “N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide” is characterized by an average mass of 405.466 Da and a mono-isotopic mass of 405.103485 Da .Chemical Reactions Analysis
This compound is known for its possession of an N,O-bidentate directing group, which makes it potentially suitable for metal-catalyzed C-H bond functionalization reactions .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of anthracene derivatives, including N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide analogs, have been thoroughly investigated. For instance, the synthesis of 9-mesityl-9,10-dihydro-9-boraanthracene derivatives has been described, showcasing methods to achieve various substitutions at the C-10 position, highlighting the absence of intramolecular coordination in oxygen-containing substituents (R. Van Veen & Friedrich Bickelhaupt, 1974). Furthermore, studies on the equilibrium CH-acidity in cyclohexylamine with aromatic 9-mesityl-9-boraanthracene anions offer insights into the aromatic stabilization and CH-acidities of these compounds (R. V. Veen & F. Bickelhaupt, 1974).
Photocatalytic Applications
The photocatalytic oxygenation of anthracenes and olefins using 9-mesityl-10-methylacridinium ions as effective electron-transfer photocatalysts has been explored. This process demonstrates the formation of oxygenation products through visible light irradiation in an O2-saturated solution, showcasing the potential for photocatalytic applications in organic synthesis (Hiroaki Kotani, K. Ohkubo, & S. Fukuzumi, 2004).
Electrochemical Properties
Research on the electrochemical characteristics of anthraquinone derivatives, including studies on charge-transfer rates in polyelectrolyte films incorporating redox molecules, sheds light on their potential applications in energy storage and conversion. The study investigates the diffusion coefficients and charge-transport processes, providing foundational knowledge for developing advanced materials in redox flow batteries and other electrochemical devices (T. Ohsaka, Youko Takahira, O. Hatozaki, & N. Oyama, 1989).
Crystal Structure Analysis
X-ray crystal structure determination of sodium anthraquinone sulfonate derivatives contributes to the understanding of molecular architecture and the impact of sulfonate substitution on electrochemical and photochemical behaviors. These findings are critical for the design and optimization of functional materials in various technological applications (E. Gamag, Bm Peake, & J. Simpson, 1993).
Sensing Applications
The development of novel colorimetric receptors for fluoride ion sensing, incorporating anthraquinone as a chromogenic signaling subunit, illustrates the versatility of anthracene derivatives in sensor technology. These receptors exhibit selective sensing capabilities, highlighting the potential for environmental monitoring and analytical chemistry applications (D. Jose, D. Kumar, B. Ganguly, & Amitava Das, 2004).
Mecanismo De Acción
Propiedades
IUPAC Name |
9,10-dioxo-N-(2,4,6-trimethylphenyl)anthracene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-13-10-14(2)21(15(3)11-13)24-29(27,28)16-8-9-19-20(12-16)23(26)18-7-5-4-6-17(18)22(19)25/h4-12,24H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOBFGQRFZOETM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![pentyl {[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B375097.png)
![8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B375098.png)
![Ethyl 6-methoxy-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B375099.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B375101.png)
![3-chloro-1-(4-methoxyphenyl)-4-[3-(trifluoromethyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B375102.png)

![2-bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B375106.png)
![3-(2-chlorophenoxy)-7-[(4-fluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B375107.png)

![2-[(3-bromobiphenyl-4-yl)oxy]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B375112.png)


![2-[(4-Bromophenyl)sulfanyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl thiophene-2-carboxylate](/img/structure/B375116.png)
![(3-methyl-5-phenyl-4-(phenylthio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone](/img/structure/B375117.png)